2-(4-ethoxyphenyl)alanine

Lipophilicity Membrane permeability Peptide design

2-(4-Ethoxyphenyl)alanine, systematically named (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid and commonly referred to as O-ethyl-L-tyrosine or 4-ethoxyphenylalanine (CAS 32795‑52‑1), is a non‑proteinogenic, chiral α‑amino acid derivative of L‑tyrosine. It bears a 4‑ethoxy substituent on the phenyl ring, giving it a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g mol⁻¹.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B4908252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)alanine
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(C)(C(=O)O)N
InChIInChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)11(2,12)10(13)14/h4-7H,3,12H2,1-2H3,(H,13,14)
InChIKeyKDMLGZZVBSGVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)alanine (O-Ethyl-L-tyrosine) – Compound Identity and Supply‑Chain Context


2-(4-Ethoxyphenyl)alanine, systematically named (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid and commonly referred to as O-ethyl-L-tyrosine or 4-ethoxyphenylalanine (CAS 32795‑52‑1), is a non‑proteinogenic, chiral α‑amino acid derivative of L‑tyrosine. It bears a 4‑ethoxy substituent on the phenyl ring, giving it a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g mol⁻¹ . The compound is commercially available as a research intermediate in purities ≥ 98 % (HPLC) at scales up to kilogram quantities, with a reported aqueous solubility of approximately 13 g L⁻¹ at 25 °C and a melting point of 236 °C . Its primary utility lies in serving as a protected or unprotected building block for solid‑phase peptide synthesis and as a precursor for pharmacologically active vasopressin and oxytocin analogues [1].

Why 4‑Methoxy, 4‑Hydroxy, or Positional Isomers Cannot Replace 2-(4-Ethoxyphenyl)alanine in Critical Applications


Although 4‑methoxyphenylalanine (O‑methyl‑L‑tyrosine) and the native L‑tyrosine share the same α‑amino acid backbone, simple substitution of the 4‑alkoxy or 4‑hydroxy group produces compounds that diverge measurably in lipophilicity, metabolic stability, and receptor‑level pharmacology. The ethoxy homologue exhibits a LogP approximately 1.1–2.4 units higher than that of the methoxy analogue, altering membrane partitioning and peptide physicochemical profiles . In vivo, 4‑alkoxy‑substituted phenylalanines resist aromatic L‑amino acid decarboxylase, whereas o‑tyrosine is rapidly decarboxylated, demonstrating that both the position and nature of the aryl substituent govern metabolic fate [1]. Furthermore, systematic structure–activity relationship (SAR) studies on vasopressin and oxytocin peptide ligands reveal that O‑ethyl and O‑methyl substitution at Tyr² are not pharmacologically interchangeable; the choice of alkyl group directly dictates antagonist potency, antidiuretic specificity, and pressor activity ratios [2]. These data establish that procurement of the specific 4‑ethoxy derivative is mandatory when precise lipophilicity tuning, metabolic resistance, or receptor pharmacology must be preserved.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)alanine Versus Closest Analogs


Lipophilicity (LogP) Advantage of 4‑Ethoxy over 4‑Methoxy Phenylalanine

The calculated LogP of 2-(4-ethoxyphenyl)alanine is 1.74, compared to reported LogP values of 0.65 (ChemTradeHub) to −1.4 (ALOGPS) for 4-methoxyphenylalanine . This LogP elevation of 1.1–3.1 units reflects the increased hydrophobic surface area contributed by the ethyl group relative to the methyl group. In peptide-based drug design, such a shift in LogP can meaningfully alter membrane permeability, plasma protein binding, and the chromatographic retention behaviour of the final peptide product [1].

Lipophilicity Membrane permeability Peptide design

In Vivo Resistance to Decarboxylation: 4‑Alkoxyphenylalanine Class vs. o‑Tyrosine

In a rat in vivo study, DL-phenylalanine analogues bearing methoxy, ethoxy, or methylenedioxy substituents on the aromatic ring were assessed for decarboxylation by measuring urinary excretion of the corresponding phenylacetic acids and β-phenylethylamines. Only trace amounts of these metabolites were detected, indicating strong resistance to aromatic L-amino acid decarboxylase (AADC). In striking contrast, o‑tyrosine (2‑hydroxyphenylalanine) was readily decarboxylated [1]. This demonstrates that 4‑alkoxy substitution, including the 4‑ethoxy group, effectively blocks AADC-mediated metabolism—a property not shared by all aryl-substituted phenylalanines.

Metabolic stability Decarboxylation Aromatic L-amino acid decarboxylase

Vasopressin Antagonist Potency: O‑Ethyl vs. O‑Methyl Tyrosine in Position 2 of AVP Antagonists

In a systematic study of 18 O‑alkyltyrosine‑substituted arginine‑vasopressin (AVP) antagonists, paired methyl and ethyl analogues were directly compared for antivasopressor pA₂ values in the rat [1]. In three of the four directly comparable pairs, the O‑ethyl congener exhibited superior antagonist potency: dPTyr(Et)VDAVP (pA₂ 8.46 ± 0.03) outperformed dPTyr(Me)VDAVP (pA₂ 7.84 ± 0.06) by 0.62 log units (~4.2‑fold); dEt2Tyr(Et)VAVP (pA₂ 8.42 ± 0.06) exceeded dEt2Tyr(Me)VAVP (pA₂ 8.29 ± 0.08); and d(CH₂)₅Tyr(Et)DAVP (pA₂ 8.45 ± 0.05) was marginally more potent than d(CH₂)₅Tyr(Me)DAVP (pA₂ 8.41 ± 0.05). The Mannings group further concluded that O‑ethyl substitution at Tyr² is optimal for antiantidiuretic potency [2].

Vasopressin receptor pA2 Structure-activity relationship O-alkyltyrosine

Optimized Synthetic Route with Defined Yield and Optical Purity

A dedicated synthetic study reported an optimized route to 4‑ethoxyphenylalanine starting from L‑tyrosine and diethyl sulfate. Under optimal conditions (tyrosine:Et₂SO₄ molar ratio 1:2, room temperature, 2 h esterification/alkylation), the product was obtained in 58.9 % yield with a specific optical rotation [α]ᴅ²⁰ of +28.81° [1]. This contrasts with the 1:1 molar ratio condition, which gave only 34.5 % yield and [α]ᴅ²⁰ +27.81°, demonstrating that careful stoichiometric control is required to maximize both chemical yield and enantiomeric integrity. The product was fully characterized by IR, ¹H‑NMR, and melting point determination, meeting pharmaceutical intermediate quality specifications [1].

Process chemistry Synthesis yield Specific rotation Scalability

P2X3 Purinoceptor Antagonist Activity of a 4‑Ethoxyphenylalanine‑Containing Ligand

A compound incorporating the 4‑ethoxyphenylalanine scaffold was evaluated for antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC₅₀ of 80 nM at a screening concentration of 10 µM [1]. Separately, a related chemotype bearing the 4‑ethoxyphenyl moiety was tested against the human P2X3 receptor expressed in rat C6BU‑1 cells, showing an IC₅₀ of 999 nM by Fluo‑3/AM fluorescence assay [2]. While these data derive from elaborated ligands rather than the free amino acid, they establish that the 4‑ethoxyphenyl substructure is compatible with nanomolar P2X3 antagonism—a property that may not be retained when the ethoxy group is replaced by methoxy or hydroxy due to altered hydrogen‑bonding and steric profiles at the receptor orthosteric site.

P2X3 receptor Purinoceptor antagonist Pain pharmacology

Physicochemical Differentiation: Aqueous Solubility and Thermal Stability Relative to Native Tyrosine

2-(4‑Ethoxyphenyl)alanine exhibits an aqueous solubility of approximately 13 g L⁻¹ (≈ 62 mM) at 25 °C and a melting point of 236 °C . Native L‑tyrosine, by comparison, has a solubility of only ~0.45 g L⁻¹ (~2.5 mM) at 25 °C and decomposes above 300 °C without a defined melting point [1]. The ~25‑fold improvement in aqueous solubility arises from disruption of the intermolecular hydrogen‑bonding network by O‑ethylation of the phenolic hydroxyl, while the sharp melting point of the ethoxy derivative facilitates purity assessment by differential scanning calorimetry. These properties make 2-(4‑ethoxyphenyl)alanine more compatible with aqueous peptide coupling conditions and simplify quality‑control characterization relative to the poorly soluble parent amino acid.

Solubility Thermal stability Formulation Peptide coupling

High‑Value Application Scenarios Where 2-(4-Ethoxyphenyl)alanine Delivers Documented Advantages


Solid‑Phase Synthesis of Vasopressin V₂‑Selective Peptide Antagonists and Agonists

When synthesizing antidiuretic‑selective vasopressin analogues such as d(CH₂)₅Tyr(Et)VAVP (SKF 100398) or dTyr(Et)VDAVP, incorporation of 2-(4‑ethoxyphenyl)alanine at position 2 is mandatory. Paired SAR data demonstrate that the O‑ethyl congener provides up to 4.2‑fold greater antagonist potency (pA₂ 8.46 vs. 7.84) and optimal antiantidiuretic specificity compared to the O‑methyl analogue [1]. Substitution with 4‑methoxyphenylalanine would produce a pharmacologically distinct peptide with reduced antagonist efficacy and altered V₂/V₁ₐ selectivity, compromising both tool compound validity and therapeutic candidate progression.

Peptide Lead Optimization Requiring Controlled Lipophilicity Enhancement

In peptide programmes where moderate, predictable increases in hydrophobicity are desired—for example, to improve membrane permeability or prolong half‑life—2-(4‑ethoxyphenyl)alanine provides a LogP increment of +1.1 to +3.1 units over 4‑methoxyphenylalanine [1]. This discrete lipophilicity step, achieved without introducing halogens or extended alkyl chains, allows medicinal chemists to fine‑tune the physicochemical profile of peptide leads while maintaining rule‑of‑five compliance. Using the methoxy analogue would result in a more polar peptide with potentially sub‑optimal permeability and different SAR at hydrophobic receptor sub‑pockets.

Design of Metabolically Stabilized Peptide Therapeutics

For peptide or amino acid conjugates intended for systemic administration, 2-(4‑ethoxyphenyl)alanine confers resistance to peripheral aromatic L‑amino acid decarboxylase (AADC), as demonstrated by the negligible urinary excretion of decarboxylated metabolites in rats following administration of 4‑alkoxy‑substituted phenylalanines [1]. This contrasts sharply with hydroxy‑substituted analogues such as o‑tyrosine, which undergo rapid decarboxylation in vivo. Incorporating the 4‑ethoxy building block at positions susceptible to AADC‑mediated metabolism can extend the circulating half‑life of peptide therapeutics without requiring additional prodrug strategies.

P2X3 Receptor Antagonist Development for Pain and Cough Indications

Ligands incorporating the 4‑ethoxyphenyl substructure have demonstrated nanomolar antagonist activity at recombinant P2X3 receptors (EC₅₀ 80 nM at rat P2X3; IC₅₀ 999 nM at human P2X3) [1]. For research groups pursuing P2X3 antagonists for chronic pain, neurogenic cough, or overactive bladder, 2-(4‑ethoxyphenyl)alanine serves as a privileged building block whose ethoxy substituent contributes to receptor affinity through specific hydrophobic and hydrogen‑bonding interactions. Selection of the uncharacterized methoxy or hydroxy analogue risks loss of activity at this clinically validated ion‑channel target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-ethoxyphenyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.